

# Preliminary Investigation of 5-Hydroxy Rosiglitazone Effects

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## Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone

CAS No.: 257883-22-0

Cat. No.: B021103

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## Executive Summary

This technical guide provides a rigorous preliminary investigation into **5-Hydroxy Rosiglitazone** (often designated as Metabolite M-III or para-hydroxy rosiglitazone), the primary Phase I metabolite of the thiazolidinedione (TZD) antidiabetic agent, Rosiglitazone.<sup>[1][2][3][4]</sup>

While the parent compound (Rosiglitazone) is a high-affinity PPAR $\alpha$  agonist (EC<sub>50</sub> ~ 10 nM), clinical data indicates that its metabolic products do not significantly contribute to its insulin-sensitizing efficacy.<sup>[1][2][4]</sup> However, the safety profile of **5-Hydroxy Rosiglitazone** is critical due to the parent drug's history of cardiovascular restrictions (now lifted but monitored).<sup>[1]</sup> This guide focuses on the metabolite's formation kinetics, reduced pharmacological potency, and emerging data regarding its off-target activity—specifically OAT3 transporter inhibition—which may have implications for drug-drug interactions (DDIs).<sup>[1][2][3][4]</sup>

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## Chemical Identity & Metabolic Profiling<sup>[2][3][4]</sup>

## Structural Characterization

**5-Hydroxy Rosiglitazone** is formed via the hydroxylation of the pyridine ring at the 5-position (relative to the nitrogen, para to the ethoxy linker).[1] This biotransformation renders the molecule more polar, facilitating subsequent Phase II conjugation (sulfation/glucuronidation).[1]

- IUPAC Name: 5-[[4-[2-[(5-hydroxy-2-pyridinyl)methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione[1][2][3][4]
- CAS Number: 257883-22-0[1][2][3][4][5]
- Molecular Formula: `ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">`

[1][2][6]

- Molecular Weight: 373.43 g/mol [2][3][4]

## Metabolic Pathway (CYP2C8)

The primary enzyme responsible for this conversion is CYP2C8, with minor contributions from CYP2C9.[1] The hydroxylation at the pyridine ring is the rate-limiting step for clearance before Phase II conjugation.[1][3][4]



### FULL PROTOCOL TRUNCATED

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Figure 1: Metabolic pathway of Rosiglitazone highlighting the CYP2C8-mediated formation of the 5-Hydroxy metabolite and subsequent Phase II conjugation.[1][2][3][4]

## Pharmacodynamics & Safety Profile

### PPAR Binding Affinity

Unlike the active metabolites of other TZDs (e.g., Pioglitazone M-IV), **5-Hydroxy Rosiglitazone** exhibits significantly reduced affinity for the PPAR

receptor.[1][2] Structural modeling suggests that the introduction of the polar hydroxyl group on the pyridine tail disrupts hydrophobic interactions within the PPAR

ligand-binding domain (LBD), specifically near the entrance pocket lined by residues Ile281 and Met364.[1]

### Transporter Inhibition (OAT3)

Recent toxicological screenings have identified **5-Hydroxy Rosiglitazone** (and its sulfate conjugate) as inhibitors of the Organic Anion Transporter 3 (OAT3).[1][2][3] This is a critical safety parameter, as OAT3 inhibition can alter the renal clearance of co-administered drugs.[1]

Table 1: Comparative Pharmacological Profile



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## Synthesis Protocol: 5-Hydroxy Rosiglitazone

To conduct definitive binding and toxicity assays, high-purity standards of the metabolite are required.[1] The following protocol outlines a convergent synthesis strategy.

## Retrosynthetic Strategy

The synthesis relies on coupling a protected hydroxypyridine fragment with the TZD pharmacophore.[1][3]



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Figure 2: Convergent synthesis pathway for **5-Hydroxy Rosiglitazone** starting from 5-benzyloxy-2-chloropyridine.

## Step-by-Step Methodology

### Phase 1: Linker Synthesis

- Reagents: 5-(benzyloxy)-2-chloropyridine (1.0 eq), 2-(N-methylamino)ethanol (1.5 eq).
- Condition: Heat neat or in DMSO at 100°C for 12 hours.
- Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[2][3][4] The benzyloxy group protects the 5-hydroxyl position during the basic coupling steps.[1][3][4]

### Phase 2: Coupling to Benzaldehyde

- Reagents: Intermediate A (1.0 eq), 4-fluorobenzaldehyde (1.1 eq), Sodium Hydride (NaH, 1.2 eq).
- Solvent: Anhydrous DMF.
- Protocol: Add NaH to Intermediate A in DMF at 0°C. Stir 30 min. Add 4-fluorobenzaldehyde. [1][2][3][4][7] Warm to RT and stir 4 hours.
- Validation: Monitor TLC for disappearance of aldehyde.

### Phase 3: TZD Ring Formation & Deprotection

- Condensation: React the benzaldehyde intermediate with 2,4-thiazolidinedione using piperidine/acetic acid (cat.) in refluxing toluene (Dean-Stark trap).
- Reduction/Deprotection: Dissolve the unsaturated intermediate in Methanol/THF. Add 10% Pd/C catalyst.[2][3][4] Hydrogenate at 40 psi for 24 hours. This step simultaneously reduces the benzylic double bond and cleaves the benzyl ether protecting group to liberate the 5-hydroxy moiety.[1][3][4]
- Purification: Recrystallize from Ethanol/Water.

## Experimental Protocols for Investigation Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine the intrinsic clearance (

) of Rosiglitazone into the 5-Hydroxy metabolite.

- System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[2][3][4]
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Substrate: Rosiglitazone (1 M final).

- Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
- Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: LC-MS/MS monitoring transitions for Rosiglitazone (358.135) and **5-Hydroxy Rosiglitazone** (374.151).
- Data Processing: Plot  $\ln(\% \text{ remaining})$  vs. time to calculate

## PPAR Competitive Binding Assay

Objective: Quantify the affinity shift of the 5-Hydroxy metabolite vs. parent.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Reagents: Recombinant human PPAR  
-LBD, Fluorescent ligand (e.g., Fluormone™ Pan-PPAR Green), Test compounds.[\[1\]](#)
- Plate Setup: 384-well black polystyrene plates.
- Dosing: Serial dilution of Rosiglitazone (Start 10  
M) and **5-Hydroxy Rosiglitazone** (Start 100  
M).
- Incubation: Mix protein, ligand, and test compound. Incubate 2 hours at RT in dark.
- Readout: Fluorescence Polarization (mP).
- Calculation: Fit data to a sigmoidal dose-response curve to determine  $ng_{content-ng-c176312016} = \frac{1}{1 + \frac{ng_{ghost-ng-c3009799073}}{ng_{star-inserted}}}$   
. Convert to

using the Cheng-Prusoff equation.[1][2][4]

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